Cas no 2098078-06-7 (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid)

4-(1-Methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine core substituted with a 1-methylpyrrole moiety and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of both nitrogen-containing heterocycles and a carboxyl group enhances its potential for further derivatization, enabling the development of biologically active molecules. Its well-defined molecular architecture offers precise reactivity, making it valuable for medicinal chemistry and drug discovery efforts. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial applications.
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid structure
2098078-06-7 structure
Product name:4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
CAS No:2098078-06-7
MF:C10H14N2O2
MW:194.230362415314
CID:5725572
PubChem ID:121199327

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • F1907-1023
    • 4-(1-methylpyrrol-2-yl)pyrrolidine-3-carboxylic acid
    • EN300-1456063
    • AKOS026706634
    • 2098078-06-7
    • 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
    • Inchi: 1S/C10H14N2O2/c1-12-4-2-3-9(12)7-5-11-6-8(7)10(13)14/h2-4,7-8,11H,5-6H2,1H3,(H,13,14)
    • InChI Key: GAROEAIEAAURSV-UHFFFAOYSA-N
    • SMILES: OC(C1CNCC1C1=CC=CN1C)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 54.3Ų

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1456063-0.5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7
0.5g
$823.0 2023-07-07
Life Chemicals
F1907-1023-2.5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7 95%+
2.5g
$878.0 2023-09-07
TRC
M238251-100mg
4-(1-Methyl-1h-pyrrol-2-yl)pyrrolidine-3-carboxylic Acid
2098078-06-7
100mg
$ 115.00 2022-06-04
Life Chemicals
F1907-1023-1g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7 95%+
1g
$439.0 2023-09-07
Enamine
EN300-1456063-500mg
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7
500mg
$823.0 2023-09-29
Enamine
EN300-1456063-0.05g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7
0.05g
$719.0 2023-07-07
Life Chemicals
F1907-1023-0.5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7 95%+
0.5g
$417.0 2023-09-07
Enamine
EN300-1456063-0.1g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7
0.1g
$755.0 2023-07-07
Enamine
EN300-1456063-5.0g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7
5.0g
$2485.0 2023-07-07
Life Chemicals
F1907-1023-5g
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
2098078-06-7 95%+
5g
$1317.0 2023-09-07

Additional information on 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid

Introduction to 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic Acid (CAS No. 2098078-06-7)

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098078-06-7, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound consists of a pyrrolidine core substituted with a methyl group and a carboxylic acid functional group, making it a versatile building block for synthesizing more complex molecules.

The importance of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid lies in its ability to serve as a precursor for various pharmacologically active agents. Its structural motif is reminiscent of natural products and has been explored in the synthesis of molecules with potential therapeutic effects. Recent advancements in medicinal chemistry have highlighted the compound's role in developing novel treatments for neurological disorders, cardiovascular diseases, and other conditions.

In the realm of academic research, this compound has been studied for its interaction with biological targets. The pyrrolidine ring is a common scaffold in many bioactive molecules, and modifications at specific positions can lead to altered biological activity. For instance, studies have shown that derivatives of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further development.

The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader arsenal of methods available in organic chemistry.

One of the most intriguing aspects of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid is its potential in drug discovery. The compound's structural features make it amenable to modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored various derivatives to optimize these properties, leading to the identification of lead compounds with improved therapeutic profiles.

The impact of this compound on clinical research is also noteworthy. Preclinical studies have demonstrated that certain derivatives exhibit significant biological activity without adverse effects. These findings have spurred interest in further investigating the therapeutic potential of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid and its analogs. The compound's role in modulating biological pathways relevant to human health underscores its importance as a pharmacological tool.

In conclusion, 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2098078-06-7) represents a valuable asset in pharmaceutical research and development. Its unique structural features, synthetic accessibility, and potential biological activity make it a compelling subject for further study. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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